molecular formula C16H15NO7S B2615956 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-methoxybenzoic acid CAS No. 326881-93-0

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-methoxybenzoic acid

Cat. No.: B2615956
CAS No.: 326881-93-0
M. Wt: 365.36
InChI Key: FPQLATWMHJBUEX-UHFFFAOYSA-N
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Description

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-methoxybenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and a sulfamoyl group, which is often associated with biological activity.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7S/c1-22-13-5-3-11(7-12(13)16(18)19)25(20,21)17-8-10-2-4-14-15(6-10)24-9-23-14/h2-7,17H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQLATWMHJBUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the sulfamoyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with sulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-methoxybenzoic acid is unique due to its combination of a benzo[d][1,3]dioxole moiety and a sulfamoyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Biological Activity

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-methoxybenzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates multiple functional groups, including a sulfamoyl group and a benzodioxole moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C₁₆H₁₄N₄O₆S
  • Molecular Weight : 422.4 g/mol
  • CAS Number : 1170786-32-9

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer and antioxidant agent. The following sections detail the findings from diverse research sources.

Anticancer Activity

Studies have demonstrated that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, research on related benzodioxole derivatives has shown potent activity against various cancer cell lines, including Hep3B liver cancer cells.

Case Study: Hep3B Cell Line

In a comparative study, the compound this compound was evaluated alongside established anticancer agents like Doxorubicin. The results indicated:

  • IC50 Values : The compound exhibited lower IC50 values compared to many derivatives, suggesting a strong cytotoxic effect against Hep3B cells.
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound led to significant perturbations in cell cycle progression, particularly in the G2-M phase, indicating its potential to inhibit tumor growth effectively .

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundIC50 (µM)Cell LineMechanism of Action
2a3.94Hep3BInduces G2-M phase arrest
2b9.12Hep3BWeaker activity compared to 2a
DOX4.0Hep3BStandard control

Antioxidant Activity

In addition to its anticancer properties, the compound has shown promising antioxidant activity. The DPPH assay was employed to evaluate the antioxidant capacity of synthesized derivatives.

Findings

  • The compound demonstrated a significant ability to scavenge free radicals.
  • Comparison with Trolox (a standard antioxidant) indicated that the synthesized compounds had comparable antioxidant effects, suggesting a potential for therapeutic applications in oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cancer pathways and inflammatory processes. The presence of the sulfamoyl group is particularly relevant as sulfonamide derivatives are known for their diverse biological activities, including antimicrobial and anticancer effects.

Proposed Pathways

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor proliferation.
  • Modulation of Cell Signaling : It could alter signaling pathways associated with apoptosis and cell cycle regulation.

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